molecular formula C12H11NO3S B7765280 methyl 2-anilino-4-oxothiophene-3-carboxylate

methyl 2-anilino-4-oxothiophene-3-carboxylate

Cat. No.: B7765280
M. Wt: 249.29 g/mol
InChI Key: BHRLWZVAFTWUKQ-UHFFFAOYSA-N
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Description

methyl 2-anilino-4-oxothiophene-3-carboxylate is a chemical compound with a unique structure and properties that make it significant in various fields of scientific research. This compound is known for its applications in chemistry, biology, medicine, and industry.

Preparation Methods

The preparation of methyl 2-anilino-4-oxothiophene-3-carboxylate involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst and magnesium metal, resulting in the formation of the desired compound . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

methyl 2-anilino-4-oxothiophene-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding oxides, while reduction can yield reduced derivatives .

Scientific Research Applications

methyl 2-anilino-4-oxothiophene-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it plays a role in studying cellular processes and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects and is used in drug development. Industrially, it is utilized in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of methyl 2-anilino-4-oxothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

methyl 2-anilino-4-oxothiophene-3-carboxylate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures and properties, such as other indole derivatives. this compound stands out due to its specific reactivity and applications in various fields. The comparison of 2-D and 3-D neighboring sets in PubChem reveals that this compound has unique structural features that distinguish it from other compounds .

Properties

IUPAC Name

methyl 2-anilino-4-oxothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-16-12(15)10-9(14)7-17-11(10)13-8-5-3-2-4-6-8/h2-6,13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRLWZVAFTWUKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SCC1=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(SCC1=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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